molecular formula C18H17ClN4OS B12122122 9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12122122
M. Wt: 372.9 g/mol
InChI Key: GXANLUZZRIGFIA-UHFFFAOYSA-N
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Description

The compound 9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a 4-chlorophenyl group at position 9 and a prop-2-en-1-ylsulfanyl (allylthio) substituent at position 2. This scaffold combines a bicyclic quinazolinone core with a 1,2,4-triazole ring, a structure associated with diverse pharmacological activities, including receptor agonism and antimicrobial effects .

Properties

Molecular Formula

C18H17ClN4OS

Molecular Weight

372.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-2-prop-2-enylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H17ClN4OS/c1-2-10-25-18-21-17-20-13-4-3-5-14(24)15(13)16(23(17)22-18)11-6-8-12(19)9-7-11/h2,6-9,16H,1,3-5,10H2,(H,20,21,22)

InChI Key

GXANLUZZRIGFIA-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl derivative (MW 328.8) exhibits higher lipophilicity (logP = 3.34) compared to methoxyphenyl analogs, which likely have lower logP due to the electron-donating methoxy group .
  • Allylthio Substituent : The target compound’s allylthio group may increase logP relative to unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility (logSw = -3.47 for a related compound) .

Key Observations :

  • Catalyst Superiority : The NGPU-catalyzed method achieves higher yields (85%) and shorter reaction times (15 min) compared to conventional catalysts (62%, 2 h) .
  • Acid Catalysis: Reactions using p-TSA (e.g., for tetrazoloquinazolinones) demonstrate moderate yields (75%) but rapid completion (10 min), suggesting scalability for the target compound .

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